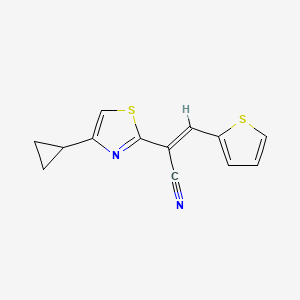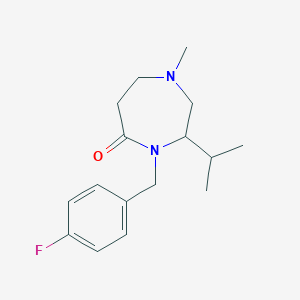![molecular formula C17H15N5O2 B5363751 N-[4-(acetylamino)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5363751.png)
N-[4-(acetylamino)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(acetylamino)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide is a synthetic compound that belongs to the class of triazole-based compounds. This compound has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide is not fully understood. However, studies have shown that it inhibits the activity of the proteasome, a protein complex that plays a crucial role in cell survival. This inhibition leads to the accumulation of misfolded proteins and triggers apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis by inhibiting the activity of the proteasome. Additionally, it has been shown to have antifungal and antibacterial activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[4-(acetylamino)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide is its simplicity of synthesis. It can be synthesized in a few steps with high yield. Additionally, it has shown promising results as an anticancer, antifungal, and antibacterial agent.
One of the limitations of this compound is its potential toxicity. Studies have shown that it can be toxic to normal cells at high concentrations. Additionally, its mechanism of action is not fully understood, which can make it difficult to optimize its efficacy and minimize its toxicity.
Future Directions
There are several future directions for the research on N-[4-(acetylamino)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide. One direction is to optimize its efficacy and minimize its toxicity as an anticancer agent. This can be achieved by further understanding its mechanism of action and identifying potential drug targets.
Another direction is to explore its potential applications in material science. This compound has shown potential as a building block for the synthesis of various functional materials. Further research can explore its potential applications in catalysis, gas storage, and sensing.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in various fields. Its simplicity of synthesis and potential as an anticancer, antifungal, and antibacterial agent make it a promising compound for further research. However, its potential toxicity and limited understanding of its mechanism of action highlight the need for further research to optimize its efficacy and minimize its toxicity.
Synthesis Methods
The synthesis of N-[4-(acetylamino)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide involves the reaction of 4-(4H-1,2,4-triazol-4-yl)benzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting intermediate is then reacted with 4-aminophenylacetic acid to yield the final product. The synthesis of this compound is relatively simple and can be achieved in a few steps with high yield.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anticancer agent. Studies have shown that it induces apoptosis in cancer cells by inhibiting the activity of the proteasome, a protein complex that plays a crucial role in cell survival. Additionally, this compound has also shown potential as an antifungal and antibacterial agent.
In material science, this compound has been used as a building block for the synthesis of various functional materials. For example, it has been used to synthesize metal-organic frameworks (MOFs) that exhibit high gas storage capacity and catalytic activity.
properties
IUPAC Name |
N-(4-acetamidophenyl)-4-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c1-12(23)20-14-4-6-15(7-5-14)21-17(24)13-2-8-16(9-3-13)22-10-18-19-11-22/h2-11H,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJLVIAXPGDNJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-ethylphenyl)ethyl]-4-methoxybenzamide](/img/structure/B5363684.png)
![7-acetyl-2-pyridin-3-yl-N-(1H-1,2,4-triazol-3-ylmethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5363687.png)
![N-(5-chloro-2-pyridinyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5363692.png)

![N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-5-methyl-2-furamide](/img/structure/B5363714.png)
![N-(6-chloro-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-fluorobenzamide](/img/structure/B5363719.png)
![1-{2-[(2-methoxyethyl)amino]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl}piperidine-3-carbonitrile](/img/structure/B5363726.png)
![1-(1,3-benzodioxol-5-yl)-5-[(cyclopropylmethyl)thio]-1H-tetrazole](/img/structure/B5363730.png)
![1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5363742.png)

![[1-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclopropyl]amine hydrochloride](/img/structure/B5363767.png)
![1-(1-adamantyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B5363771.png)
![N-(4-bromophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5363778.png)
![N-{2-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}methanesulfonamide](/img/structure/B5363782.png)